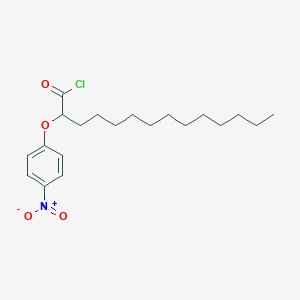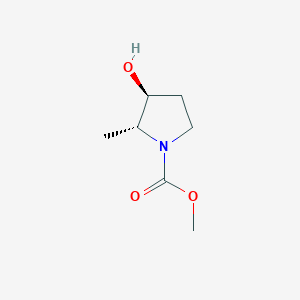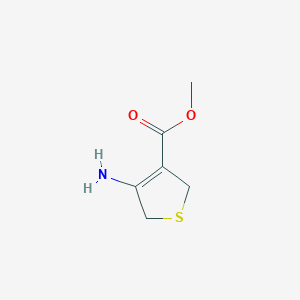
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate, also known as MADTC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the proliferation and migration of cancer cells. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has also been found to have antioxidant properties and can scavenge free radicals, which are involved in oxidative stress and various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to have low toxicity and minimal side effects. However, there are also some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Direcciones Futuras
There are several future directions for research on Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate. One potential area of research is the development of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate and its potential therapeutic applications. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could also be tested in animal models to evaluate its efficacy and safety in vivo. Finally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is a promising compound with potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments, there are also several future directions for research on this compound. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases, and further studies are needed to elucidate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate involves the reaction of 4-bromo-2,5-dihydrothiophene-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained by purification through recrystallization. This method has been optimized to produce high yields of pure Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate with minimal side products.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
Número CAS |
125089-01-2 |
|---|---|
Nombre del producto |
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H2,1H3 |
Clave InChI |
RXNLUXRJHXOAEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CSC1)N |
SMILES canónico |
COC(=O)C1=C(CSC1)N |
Sinónimos |
3-Thiophenecarboxylicacid,4-amino-2,5-dihydro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

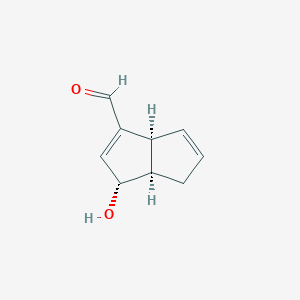
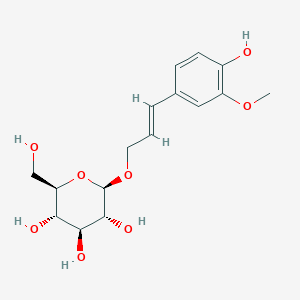
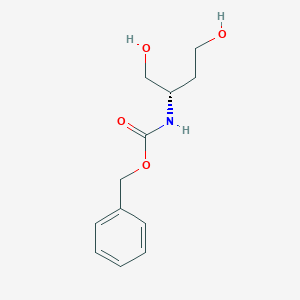
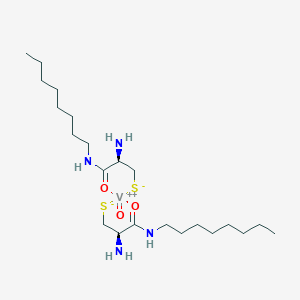
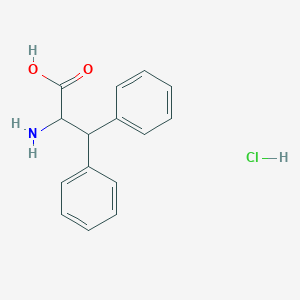
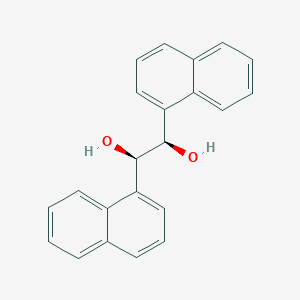

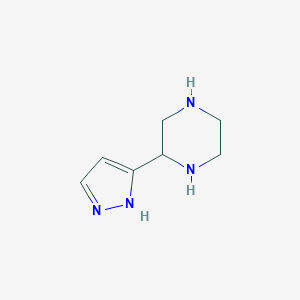
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
